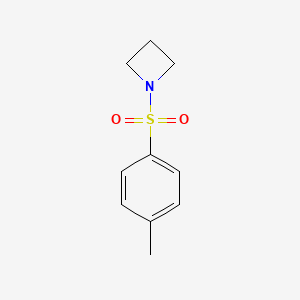

1-(p-Toluenesulfonyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-9-3-5-10(6-4-9)14(12,13)11-7-2-8-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCBXONEZGIOSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301461 | |

| Record name | 1-(p-Toluenesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7730-45-2 | |

| Record name | N-p-Tosylazetidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(p-Toluenesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Ascendancy of Azetidine Scaffolds

The significance of azetidine (B1206935) scaffolds in modern organic chemistry cannot be overstated. These strained four-membered rings are increasingly recognized as privileged structures in drug discovery. rsc.orgrsc.orgmagtech.com.cn Their incorporation into molecular architectures can impart favorable physicochemical properties, such as improved metabolic stability, enhanced binding to biological targets, and desirable pharmacokinetic profiles. rsc.orglongdom.org The inherent ring strain of azetidines, approximately 25.4 kcal/mol, is a key determinant of their reactivity, rendering them susceptible to controlled ring-opening reactions while being significantly more stable and easier to handle than their three-membered aziridine (B145994) counterparts. rsc.org This balance of stability and reactivity allows for their use as versatile synthetic intermediates. rsc.org

N Sulfonylazetidines: Indispensable Intermediates

Within the family of azetidine (B1206935) derivatives, N-sulfonylazetidines, and particularly 1-(p-Toluenesulfonyl)azetidine, have proven to be exceptionally useful synthons. The p-toluenesulfonyl (tosyl) group serves a dual purpose: it acts as a protecting group for the nitrogen atom and as an activating group that enhances the electrophilicity of the ring carbons. This activation facilitates a wide range of chemical transformations, most notably nucleophilic ring-opening reactions. chemicalbook.com The tosyl group's electron-withdrawing nature makes the adjacent carbon atoms more susceptible to attack by various nucleophiles, including alcohols, amines, and thiols, leading to the formation of diverse and highly functionalized acyclic amine derivatives. chemicalbook.comsigmaaldrich.com This predictable reactivity has made this compound a go-to building block for constructing complex nitrogen-containing molecules. lookchem.com

A Journey Through Time: the Evolution of Azetidine Synthesis

The history of azetidine (B1206935) chemistry dates back to the late 19th century, with the first synthesis of the parent azetidine compound. However, it was the development of methods to synthesize and manipulate N-protected derivatives that truly unlocked the synthetic potential of this heterocyclic system. A significant milestone in the history of 1-(p-toluenesulfonyl)azetidine was the work of Szmuszkovicz and colleagues in the early 1980s, who established a reliable synthetic route involving the reaction of toluenesulfonamide with 1-bromo-3-chloropropane. Since then, synthetic methodologies have continued to advance, with the development of more efficient and stereoselective approaches. These include intramolecular cyclizations of amino alcohols and their derivatives, ring expansion of aziridines, and various cycloaddition reactions. magtech.com.cnorganic-chemistry.orgacs.org The ongoing refinement of these synthetic strategies has made a wide array of substituted azetidines, including the pivotal this compound, readily accessible to the broader scientific community.

Table 1: Historical Milestones in Azetidine Chemistry

| Year | Development | Significance |

| 1888 | First synthesis of the parent azetidine. | Laid the foundation for the field of azetidine chemistry. |

| 1980s | Development of reliable synthetic routes to this compound. | Provided a key, versatile intermediate for further synthetic exploration. |

| 2000s-Present | Advancement of catalytic and stereoselective synthetic methods. rsc.orgmagtech.com.cn | Enabled the synthesis of complex and functionally diverse azetidine derivatives. rsc.orgmagtech.com.cn |

1 P Toluenesulfonyl Azetidine: a Linchpin in Azetidine Research

Cyclization Reactions for Azetidine Ring Formation

The construction of the azetidine ring is a primary focus in the synthesis of this compound and its derivatives. Intramolecular cyclization, where a nitrogen atom displaces a leaving group on a carbon chain, is a predominant strategy. acs.org

Intramolecular Aminolysis Approaches

Intramolecular aminolysis involves the attack of a nitrogen nucleophile within the same molecule to form the cyclic azetidine structure. This can be achieved through various precursors.

A classic and effective method for synthesizing this compound involves the reaction of p-toluenesulfonamide (B41071) with 1-bromo-3-chloropropane. google.com This reaction proceeds via the formation of N-(3-chloropropyl)-p-toluenesulfonamide, which then undergoes intramolecular cyclization under basic conditions to yield the desired product. google.comorgsyn.org The use of a non-nucleophilic base is crucial to promote the cyclization and prevent the formation of undesired byproducts. google.com

Another approach utilizes the cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine, which is synthesized from ethyl 4,4,4-trifluoroacetoacetate. rsc.orgacs.org The electron-withdrawing nature of the trifluoromethyl group necessitates the use of a strong base, such as lithium hexamethyldisilazide (LiHMDS), to facilitate the ring closure. rsc.org

Table 1: Synthesis of Azetidines from Halogenated Precursors

| Precursor | Reagents | Product | Key Features |

| p-Toluenesulfonamide and 1-bromo-3-chloropropane | Base | This compound | Classic and reliable method. google.com |

| N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine | LiHMDS | 1-Alkyl-2-(trifluoromethyl)azetidine | Requires a strong base due to the electron-withdrawing group. rsc.org |

| Dimesylate of a 1,3-diol | Amine | trans-substituted azetidine | The stereochemistry of the starting material dictates the product's stereochemistry. acs.org |

The conversion of γ-amino alcohols into N-tosyl azetidines is a streamlined approach. One method involves the reduction of a β-amino ester to the corresponding γ-amino alcohol, which is then treated with tosyl chloride in the presence of a base like potassium hydroxide (B78521) to induce cyclization. rsc.org

The Mitsunobu reaction offers an alternative for the cyclization of γ-amino alcohols. rsc.orgcsic.es This reaction, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), facilitates the intramolecular SN2 reaction to form the azetidine ring. rsc.org While effective, purification can be complicated by byproducts such as triphenylphosphine oxide. rsc.org A modified Mitsunobu protocol using (cyanomethylene)tributylphosphorane (CMBP) has been developed for the direct cyclization of 1,3-diols with N-unsubstituted sulfonamides, like p-toluenesulfonamide, to produce N-tosylazetidines. clockss.org

Another strategy involves the activation of the hydroxyl group in a γ-amino alcohol by converting it into a better leaving group, such as a mesylate or tosylate, followed by base-mediated cyclization. acs.orgnsf.gov Triflate leaving groups are particularly reactive and can allow for a one-pot cyclization process. acs.org

Table 2: Cyclization of Aminoalcohols and Derivatives

| Precursor | Method | Reagents | Product |

| γ-Amino alcohol | Direct Cyclization | TsCl, KOH | 2-Aryl-N-tosyl azetidine |

| γ-Amino alcohol | Mitsunobu Reaction | PPh₃, DEAD | N-Substituted azetidine |

| 1,3-Diol | Mitsunobu Reaction | CMBP, TsNH₂ | N-Tosylazetidine |

| γ-Amino alcohol | Activation and Cyclization | MsCl or TsCl, then base | N-Substituted azetidine |

The intramolecular aminolysis of 3,4-epoxy amines presents a powerful method for constructing the azetidine ring, particularly for creating derivatives with adjacent functional groups. frontiersin.orgnih.gov The regioselectivity of the epoxide ring-opening is a critical factor. Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have emerged as effective catalysts for this transformation. frontiersin.orgnih.gov

Specifically, La(OTf)₃ catalyzes the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.gov This reaction tolerates a range of functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgnih.gov The reaction typically proceeds by refluxing a solution of the cis-3,4-epoxy amine with a catalytic amount of La(OTf)₃ in a solvent like 1,2-dichloroethane (B1671644) (DCE). frontiersin.orgnih.gov Computational studies suggest that the coordination of the lanthanum (III) catalyst to the substrate and/or product influences the regioselectivity of the aminolysis. frontiersin.org

In contrast, the same catalyst promotes a 5-endo-tet cyclization of trans-3,4-epoxy amines, leading to the formation of 3-hydroxypyrrolidines. frontiersin.orgnih.gov This highlights the crucial role of the substrate's stereochemistry in determining the reaction outcome. A stereoselective synthesis of 3-hydroxyazetidines has also been described using magnesium bromide to control the regioselectivity of the intramolecular cyclization of 2,3-epoxyamines. capes.gov.br

Table 3: Regioselective Aminolysis of Epoxy Amines

| Precursor | Catalyst | Product | Key Features |

| cis-3,4-Epoxy amine | La(OTf)₃ | Azetidine | High C3-selectivity and yield. frontiersin.orgnih.gov |

| trans-3,4-Epoxy amine | La(OTf)₃ | 3-Hydroxypyrrolidine | Undergoes 5-endo-tet cyclization. frontiersin.orgnih.gov |

| 2,3-Epoxyamine | MgBr₂ | 3-Hydroxyazetidine | Controlled regioselectivity. capes.gov.br |

Direct Ring Closure from Linear Precursors

Direct ring closure methods provide a straightforward route to the azetidine ring from acyclic starting materials.

Base-mediated cyclization is a fundamental and widely used strategy for the synthesis of azetidines. acs.org This approach typically involves a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position. The addition of a base facilitates the intramolecular SN2 reaction, leading to the formation of the four-membered ring.

For instance, the cyclization of N-(3-halopropyl)-p-toluenesulfonamide, generated in situ from p-toluenesulfonamide and a 1,3-dihalopropane, is a classic example of base-mediated cyclization. google.comorgsyn.org The choice of base is critical to ensure efficient cyclization and minimize side reactions. Similarly, the cyclization of γ-amino alcohols often proceeds via an in-situ activation of the hydroxyl group to a sulfonate ester, followed by treatment with a base to effect the ring closure. acs.orgrsc.org The efficiency of these reactions can be influenced by factors such as the nature of the leaving group, the substituents on the carbon backbone, and the reaction conditions.

Palladium-Catalyzed C-H Amination Strategies

Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including azetidines. organic-chemistry.orgacs.orgdovepress.com This approach offers an efficient pathway to form C-N bonds by activating otherwise inert C-H bonds.

One notable strategy involves the use of picolinamide (B142947) (PA) protected amine substrates. organic-chemistry.org In a key development, researchers have demonstrated the palladium-catalyzed intramolecular amination of unactivated C(sp3)–H bonds at the γ-position. organic-chemistry.orgrsc.org This method utilizes a palladium(II) catalyst, often in conjunction with an oxidant, to facilitate the cyclization and formation of the azetidine ring. acs.orgrsc.org The reaction proceeds through the formation of a palladacycle intermediate, followed by reductive elimination to yield the desired azetidine product. acs.org A combination of an oxidant like benziodoxole tosylate and an additive such as silver acetate (B1210297) has been shown to promote the crucial reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org This methodology has proven effective for creating various functionalized azetidines. rsc.org

| Catalyst/Reagents | Substrate Type | Product | Key Features |

| Pd(OAc)2, Oxidant (e.g., benziodoxole tosylate), Additive (e.g., AgOAc) | Picolinamide-protected amines | Functionalized Azetidines | Intramolecular γ-C(sp3)–H amination, proceeds via a Pd(IV) intermediate. acs.orgrsc.org |

Strain-Release Driven Syntheses

The inherent ring strain of small, bicyclic compounds can be harnessed as a thermodynamic driving force for the synthesis of larger, less-strained rings. This principle is effectively applied in the synthesis of azetidines from three-membered heterocycles.

The expansion of three-membered rings into the four-membered azetidine core is a prominent strategy that leverages the release of ring strain. nih.govcaltech.educhemrxiv.org

The one-carbon ring expansion of aziridines to azetidines is a well-established method. organic-chemistry.orgnih.govcaltech.educhemrxiv.org A common approach involves the reaction of N-tosylaziridines with a methylene (B1212753) source, such as dimethylsulfoxonium methylide. organic-chemistry.org This reaction can be efficiently promoted by microwave irradiation, often using a solid support like alumina, to afford 1-arenesulfonylazetidines in a one-pot synthesis. organic-chemistry.org

More recently, biocatalytic methods have been developed for the enantioselective one-carbon ring expansion of aziridines. nih.govcaltech.educhemrxiv.orgacs.org Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the nih.govcaltech.edu-Stevens rearrangement of aziridinium (B1262131) ylides to produce chiral azetidines with high enantiomeric excess. nih.govcaltech.educhemrxiv.org This enzymatic approach offers remarkable stereocontrol, which is often challenging to achieve with traditional chemical catalysts. chemrxiv.org However, the substrate scope can be limited, with some substituted aziridines showing poor reactivity. chemrxiv.orgacs.org

Another strategy involves a formal [3+1] ring expansion of methylene aziridines with rhodium-bound carbenes, which proceeds through an aziridinium ylide intermediate and a subsequent ring-opening/ring-closing cascade to yield highly substituted methylene azetidines. nih.gov Gold-catalyzed reactions of propargylic aziridines can also lead to the stereoselective formation of (Z)-2-alkylidene-1-tosylazetidine compounds through a 4-exo-dig cyclization of intermediate N-tosyl homopropargyl amines. acs.org

| Reagent/Catalyst | Aziridine (B145994) Type | Product | Key Features |

| Dimethylsulfoxonium methylide | N-Tosylaziridines | 1-Arenesulfonylazetidines | Microwave-assisted, one-pot synthesis. organic-chemistry.org |

| Engineered Cytochrome P450 | Various Aziridines | Chiral Azetidines | Highly enantioselective nih.govcaltech.edu-Stevens rearrangement. nih.govcaltech.educhemrxiv.org |

| Rhodium-bound carbenes | Methylene Aziridines | Methylene Azetidines | [3+1] ring expansion with excellent stereoselectivity. nih.gov |

| Gold-catalyst | Propargylic Aziridines | (Z)-2-Alkylidene-1-tosylazetidines | Stereoselective 4-exo-dig cyclization. acs.org |

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as excellent precursors for the synthesis of functionalized azetidines through strain-release reactions. nih.govnih.govscispace.comarkat-usa.orgresearchgate.net The cleavage of the central C-N bond in ABBs drives the formation of the azetidine ring. organic-chemistry.orgarkat-usa.org

A variety of synthetic transformations have been developed based on this principle. For instance, the reaction of ABBs with electrophiles and nucleophiles can lead to the formation of 1,3-disubstituted azetidines. arkat-usa.org The treatment of azabicyclo[1.1.0]butyl carbinols with reagents like trifluoroacetic anhydride (B1165640) can trigger a semipinacol rearrangement to yield keto 1,3,3-substituted azetidines. nih.gov The high ring strain of ABBs also facilitates modular construction of azetidines through the generation of azabicyclo[1.1.0]butyl lithium, which can then be trapped with various electrophiles. organic-chemistry.org This approach has been utilized in the four-component synthesis of functionalized azetidines, demonstrating the versatility of ABBs as synthetic building blocks. nih.gov Furthermore, visible-light-driven radical strain-release photocatalysis of ABBs allows for the synthesis of densely functionalized azetidines under mild conditions. chemrxiv.org

The reaction of 3-substituted-1-azabicyclo[1.1.0]butanes with p-toluenesulfonyl azide (B81097) has been reported to produce N-(p-toluenesulfonyl)-3-azido-3-substituted azetidines. colab.ws This demonstrates a direct method to introduce the toluenesulfonyl group onto the azetidine nitrogen while functionalizing the C3 position.

| Reagent | Azabicyclobutane Type | Product | Key Features |

| Trifluoroacetic anhydride | Azabicyclo[1.1.0]butyl carbinols | Keto 1,3,3-substituted azetidines | Semipinacol rearrangement. nih.gov |

| Organometal reagents, Cu(OTf)2 | 1-Azabicyclo[1.1.0]butane | Bis-functionalized azetidines | Direct alkylation. organic-chemistry.orgresearchgate.net |

| p-Toluenesulfonyl azide | 3-Substituted-1-azabicyclo[1.1.0]butanes | N-(p-toluenesulfonyl)-3-azido-3-substituted azetidines | Direct introduction of the tosyl group and an azide group. colab.ws |

| Organic photosensitiser, sulfonylimine precursors | Azabicyclo[1.1.0]butanes | Densely functionalised azetidines | Radical strain-release photocatalysis. chemrxiv.org |

Cycloaddition Chemistry

Cycloaddition reactions provide a powerful and atom-economical means of constructing cyclic systems, including the azetidine ring.

The [2+2] cycloaddition, particularly the aza Paternò-Büchi reaction, represents a direct approach to azetidine synthesis from an imine and an alkene. researchgate.net The photochemical [2+2] cycloaddition of imines to alkenes can yield azetidines, although this method has faced challenges. researchgate.netbeilstein-journals.org

Recent advancements have utilized visible-light-mediated intermolecular aza Paternò-Büchi reactions. rsc.orgresearchgate.net For example, the use of 2-isoxazoline-3-carboxylates as oxime precursors in the presence of an iridium photocatalyst enables the [2+2] cycloaddition with a wide variety of alkenes under mild conditions. rsc.orgresearchgate.net This method allows for the synthesis of highly functionalized azetidines. researchgate.net

Lewis acid-catalyzed [2+2] cycloadditions have also been explored. For instance, the reaction of imines with methylenecyclopropane (B1220202) derivatives, catalyzed by silver(I), can produce 2-alkoxyazetidines. organic-chemistry.org Another example is the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which yields 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. organic-chemistry.org

Furthermore, N-tosylazetidines themselves can act as formal 1,4-dipoles in [4+2] cycloaddition reactions. iitk.ac.inacs.orgresearchgate.net For example, the reaction of 2-aryl-N-tosylazetidines with nitriles in the presence of a Lewis acid like BF₃·OEt₂ or Zn(OTf)₂ leads to the formation of substituted tetrahydropyrimidines. iitk.ac.inacs.org Similarly, reaction with aldehydes and ketones can produce 1,3-oxazinanes. iitk.ac.in These reactions proceed via a Lewis acid-mediated SN2-type ring opening of the azetidine. iitk.ac.iniitk.ac.inorganic-chemistry.org

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Aza Paternò-Büchi | Imines and Alkenes | Visible light, Iridium photocatalyst | Functionalized Azetidines rsc.orgresearchgate.net |

| [2+2] Cycloaddition | Imines and Methylenecyclopropanes | Silver(I) catalyst | 2-Alkoxyazetidines organic-chemistry.org |

| [4+2] Cycloaddition | 2-Aryl-N-tosylazetidines and Nitriles | BF₃·OEt₂ or Zn(OTf)₂ | Substituted Tetrahydropyrimidines iitk.ac.inacs.org |

| [4+2] Cycloaddition | 2-Aryl-N-tosylazetidines and Aldehydes/Ketones | Cu(OTf)₂ | 1,3-Oxazinanes iitk.ac.in |

Advanced Synthetic Methodologies for this compound and its Derivatives

4 Photochemical Approaches

Photochemistry offers powerful and direct pathways to construct the azetidine skeleton, often proceeding through high-energy intermediates that are not accessible under thermal conditions. These methods can provide rapid access to complex azetidine structures.

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct methods for synthesizing azetidines. rsc.org While historically challenging, recent advancements have expanded its utility. rsc.orgrsc.org The reaction typically involves the photoexcitation of an imine, which then reacts with an alkene to form the four-membered ring. researchgate.net For the synthesis of this compound derivatives, N-tosylimines are key substrates. thieme-connect.com

The success of the aza-Paternò-Büchi reaction is often dependent on the nature of the imine and alkene partners. rsc.org For instance, the photocycloaddition of N-tosylimines derived from 2-naphthaldehyde (B31174) with alkenes like benzofuran (B130515) or styrene (B11656) derivatives proceeds with high stereoselectivity. thieme-connect.com This stereocontrol suggests a concerted mechanism in these cases. thieme-connect.com However, reactions involving acyclic imines can be complicated by syn-anti isomerization upon photoexcitation. thieme-connect.com

Recent developments have focused on utilizing visible light and photocatalysts to overcome the limitations of traditional UV light-mediated reactions. chemrxiv.orgresearchgate.net For example, an iridium-based photocatalyst can facilitate the [2+2] cycloaddition between oximes and olefins under mild, visible-light conditions, providing a general route to highly functionalized azetidines. chemrxiv.orgrsc.org This method relies on a triplet energy transfer mechanism. chemrxiv.orgrsc.org These modern approaches often exhibit broad functional group tolerance and operational simplicity. chemrxiv.org

Table 1: Examples of Aza-Paterno-Büchi Reactions for Azetidine Synthesis

| Imine Reactant | Alkene Reactant | Product | Yield (%) | Reference |

| N-Tosylimine of 2-naphthaldehyde | Benzofuran | N-Tosyl-azetidine derivative | 61 | thieme-connect.com |

| N-Tosylimine of 2-naphthaldehyde | Styrene | N-Tosyl-azetidine derivative | 73 | thieme-connect.com |

| Oxime | Olefin | Functionalized azetidine | High | chemrxiv.org |

The Norrish-Yang cyclization is another powerful photochemical tool for constructing cyclic systems, including azetidines. beilstein-journals.orgnih.gov This intramolecular reaction typically involves the photo-induced abstraction of a γ-hydrogen by an excited carbonyl group, followed by radical recombination to form a four-membered ring. acs.orgnih.gov In the context of azetidine synthesis, α-aminoacetophenones are common starting materials. beilstein-journals.orgnih.gov

The mechanism proceeds via a 1,5-hydrogen abstraction to form a 1,4-biradical, which then cyclizes to the azetidinol (B8437883) product. beilstein-journals.orgnih.gov A key consideration is the competition with Norrish Type II cleavage, which can lead to fragmentation instead of cyclization. acs.org The choice of protecting group on the nitrogen atom is crucial for the success of the reaction. beilstein-journals.orgnih.gov For instance, using a p-toluenesulfonyl (Ts) group on the nitrogen of an α-aminoacetophenone substrate led to the formation of the corresponding azetidinol in 81% yield. nih.gov

Flow chemistry has been successfully applied to the Norrish-Yang reaction, enabling scalable and reproducible synthesis of 3-hydroxyazetidines. durham.ac.uk This approach allows for short reaction times and high throughput, making these valuable building blocks more accessible. durham.ac.uk

Ring Expansion of Three-Membered Heterocycles

2 [3+1] Annulation Reactions

[3+1] Annulation reactions provide an alternative and powerful strategy for the construction of the azetidine core. These methods involve the reaction of a three-atom component with a one-atom component to form the four-membered ring.

A notable example is the relay catalysis strategy involving the reaction between a cyclopropane (B1198618) 1,1-diester and an aromatic amine. organic-chemistry.orgacs.orgorganic-chemistry.org This process combines a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane with a (hypo)iodite-catalyzed C-N bond formation. organic-chemistry.orgacs.orgorganic-chemistry.org This one-pot reaction allows for the synthesis of polysubstituted azetidines. acs.orgorganic-chemistry.org Optimization of reaction conditions, including the choice of catalyst, oxidant, and solvent, is crucial for achieving high yields. organic-chemistry.org For instance, the use of TBAI as a catalyst, TBHP as an oxidant, and Al(OTf)₃ as an additive in acetonitrile (B52724) has proven effective. organic-chemistry.org

Another approach to [3+1] cycloaddition involves the reaction of donor-acceptor aziridines with isocyanides, catalyzed by a chiral copper(I) complex. This method allows for the enantioselective synthesis of tetrasubstituted azetidine-2-carboxylic acid derivatives with high stereocontrol. researchgate.net

Computational and Spectroscopic Investigations in Azetidine Chemistry

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful predictive tool, enabling chemists to model molecular behavior and reaction pathways with increasing accuracy. These in silico methods complement experimental work by providing a detailed view of the electronic and energetic factors that govern chemical transformations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the intricacies of reactions involving azetidines. DFT calculations allow for the mapping of potential energy surfaces, identifying transition states and intermediates to clarify reaction mechanisms. figshare.com For instance, DFT has been used to study the energetics of ring-formation reactions where a tosyl group acts as a leaving group, providing computed free enthalpies of intermediates and transition states. figshare.com

In the synthesis of azetidines, DFT calculations have been employed to understand regioselectivity. By modeling the transition states of different reaction pathways, researchers can predict which product is energetically favored. nih.gov For example, in the intramolecular aminolysis of epoxy amines to form azetidines, DFT was used to rationalize why different isomers exhibit opposite regioselectivity. nih.gov Furthermore, DFT computations have been instrumental in understanding the competition between desired cycloadditions and side reactions in visible-light-mediated azetidine (B1206935) syntheses, revealing how reaction outcomes are determined by the relative energies of different transition states. nih.gov The theory is also used to calculate thermodynamic properties, such as the enthalpy of formation, for energetic materials containing azetidine structures. nih.gov

Table 1: Application of DFT in Azetidine-Related Reactions

| Application Area | Specific Focus | Key Insights from DFT |

| Reaction Mechanism | Ring-closing SN2 reactions | Calculation of free enthalpies for intermediates and transition states to validate the proposed mechanism. figshare.com |

| Regioselectivity | La(OTf)3-catalyzed aminolysis | Explanation for opposite regioselectivity between cis- and trans-epoxy amines by comparing transition state energies. nih.gov |

| Reaction Competition | aza Paternò–Büchi reaction | Determination that the competition between [2+2]-cycloaddition and alkene dimerization governs reaction success. nih.gov |

| Thermodynamics | Energetic materials synthesis | Calculation of gas-phase enthalpy of formation for novel polycyclic compounds featuring azetidine rings. nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.comrsc.org

FMO analysis is particularly valuable in predicting the feasibility of cycloaddition reactions used to synthesize azetidines. In the aza Paternò–Büchi reaction, for instance, successful synthesis of azetidines from acyclic oximes and alkenes was achieved by matching the frontier molecular orbital energies of the reactants. nih.govresearchgate.net This energy matching lowers the transition state energy, promoting the desired reaction pathway over competing processes. nih.gov Computational studies can calculate the HOMO and LUMO energies of various potential reactants, allowing for the rational selection of substrates that are electronically predisposed to react. researchgate.net This predictive capability helps to streamline the development of new synthetic methods by focusing experimental efforts on promising candidates. rsc.org

Table 2: Representative Frontier Molecular Orbital Energy Data

| Compound Type | Orbital | Typical Energy Range (eV) | Implication for Reactivity |

| Electron-rich Alkene | HOMO | High | Acts as the nucleophile in the reaction. |

| Excited-state Imine | LUMO | Low | Acts as the electrophile in the reaction. |

| Reactant Pair | HOMO-LUMO Gap | Small | Lower transition state energy, higher reactivity, and favorable reaction outcome. nih.govrsc.org |

Beyond mechanistic elucidation, computational modeling is increasingly used to predict the outcomes and substrate scope of chemical reactions before they are run in the lab. mit.eduthescience.dev This approach saves significant time and resources compared to traditional trial-and-error experimentation. thescience.dev

For azetidine synthesis, researchers have developed computational models that can prescreen different combinations of reactants. mit.eduthescience.dev By calculating properties like frontier orbital energies and the accessibility of reactive atoms, these models can predict whether a given pair of substrates will react to form an azetidine and can even estimate the potential yield. mit.eduthescience.dev These predictive models have successfully identified a much wider range of suitable substrates for azetidine synthesis than was previously thought possible. mit.eduthescience.dev This strategy, which combines computational screening with experimental validation, is a powerful paradigm in modern chemical synthesis. nih.govnih.gov It not only accelerates the discovery of new reactions but also provides deeper mechanistic insights that can guide future research. nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are the cornerstone of chemical analysis, providing essential information for identifying compounds and monitoring the progress of reactions. For a molecule like 1-(p-Toluenesulfonyl)azetidine, a combination of methods is used for unambiguous structural confirmation and to follow its transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. slideshare.netresearchgate.net For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. ipb.pt The proton signals for the azetidine ring typically appear as multiplets in distinct regions of the ¹H NMR spectrum, while the tosyl group gives characteristic signals for the aromatic protons and the methyl group.

In addition to structural confirmation, NMR is an excellent technique for real-time reaction monitoring. nih.goviastate.edu By acquiring a series of spectra over time, chemists can track the disappearance of starting materials and the appearance of products, providing valuable kinetic data. researchgate.netjhu.edu This in-situ analysis is non-invasive and allows for the identification of transient intermediates that might otherwise go undetected. nih.gov Flow NMR setups have further enhanced this capability, enabling the online monitoring of reactions under realistic process conditions. rsc.org

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | Toluenesulfonyl | ~2.4 | Singlet (s) |

| CH₂ (α to N) | Azetidine Ring | ~3.8 - 4.0 | Triplet (t) |

| CH₂ (β to N) | Azetidine Ring | ~2.2 - 2.4 | Quintet (quin) |

| Ar-H (ortho to SO₂) | Toluenesulfonyl | ~7.8 | Doublet (d) |

| Ar-H (meta to SO₂) | Toluenesulfonyl | ~7.4 | Doublet (d) |

Note: Values are approximate and can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com Covalent bonds vibrate at specific frequencies, and these vibrations can be detected by their absorption of infrared light (IR spectroscopy) or by the inelastic scattering of laser light (Raman spectroscopy). libretexts.orgnih.gov

For this compound, IR spectroscopy is particularly useful for identifying key functional groups. pressbooks.pub The strong, characteristic absorption bands of the sulfonyl (SO₂) group are readily observed, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). The presence of the aromatic ring and C-H bonds also gives rise to distinct signals. uhcl.edu High-resolution FTIR studies on the parent azetidine molecule have provided precise data on its fundamental vibrational modes, including ring deformation and puckering motions. researchgate.net

Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. uu.nl This makes the combination of both techniques a powerful approach for a complete vibrational analysis of the molecule. americanpharmaceuticalreview.com

Table 4: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Sulfonyl (O=S=O) | Asymmetric Stretch | ~1350 - 1300 | Strong |

| Sulfonyl (O=S=O) | Symmetric Stretch | ~1160 - 1120 | Strong |

| Aromatic C=C | Stretch | ~1600 - 1450 | Medium-Weak |

| Alkane C-H | Stretch | ~3000 - 2850 | Medium |

| Aromatic C-H | Stretch | ~3100 - 3000 | Medium |

Mass Spectrometry in the Analysis of Reaction Products and Decomposition Pathways

Mass spectrometry is a pivotal analytical technique in synthetic and computational chemistry, providing essential insights into the structure of newly synthesized compounds, the composition of reaction mixtures, and the degradation pathways of molecules. When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a positively charged molecular ion (M+•). azom.comlibretexts.org This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uklibretexts.org The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, allowing for structural elucidation. chemguide.co.uk

For this compound, which has a molecular formula of C₁₀H₁₃NO₂S and a molecular weight of 211.28 g/mol , the mass spectrum is predicted to show a molecular ion peak at an m/z of 211. scbt.comsigmaaldrich.com The subsequent fragmentation is dictated by the weakest bonds within the structure and the stability of the resulting fragments. The analysis of these fragmentation patterns is crucial for confirming the structure of the title compound in reaction products and for identifying related impurities or decomposition products.

The primary decomposition pathways for this compound in mass spectrometry are expected to involve the cleavage of the sulfonamide group and fragmentation of both the tosyl moiety and the azetidine ring.

Key Predicted Fragmentation Pathways:

Cleavage of the Sulfur-Nitrogen Bond: The S-N bond is a relatively weak point in the molecule. Its cleavage is a common fragmentation pathway for sulfonamides, leading to the formation of a stable p-toluenesulfonyl cation.

Formation of the p-toluenesulfonyl cation: This fragmentation results in a prominent peak at m/z 155 . The other fragment would be a neutral azetidine radical.

Formation of the azetidinyl cation: Alternatively, cleavage can result in the formation of the azetidinyl cation at m/z 56 and a p-toluenesulfonyl radical.

Fragmentation of the p-Toluenesulfonyl Cation: The fragment ion at m/z 155 is susceptible to further decomposition.

Loss of Sulfur Dioxide (SO₂): The p-toluenesulfonyl cation can lose a molecule of sulfur dioxide (SO₂) to form the highly stable tropylium (B1234903) ion ([C₇H₇]⁺). This is a very common fragmentation for compounds containing a tosyl group and results in a characteristic peak at m/z 91 .

Fragmentation of the Azetidine Ring: The four-membered azetidine ring can undergo ring-opening and subsequent fragmentation.

Loss of Ethene: The azetidinyl cation ([C₃H₆N]⁺, m/z 56) can undergo retro-cycloaddition by losing an ethene molecule (C₂H₄) to yield a fragment at m/z 28 .

In studies of more complex molecules containing an azetidine core, a degradation mechanism involving the formation of an azetidinium ion has been observed, particularly under hydrolytic conditions. nih.gov This pathway could also be relevant in the analysis of reaction byproducts of this compound, where the azetidine ring is activated and undergoes nucleophilic attack. nih.gov

The detailed analysis of these characteristic fragments allows researchers to confirm the presence and integrity of the this compound structure within a sample. The relative intensities of these fragment peaks can provide further structural information. For instance, the peak at m/z 91 is often the base peak (the most abundant ion) in the mass spectra of p-toluenesulfonyl compounds. libretexts.orglibretexts.org

The following table summarizes the major predicted ions in the electron impact mass spectrum of this compound.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Ion Structure | Fragment Name |

|---|---|---|

| 211 | [C₁₀H₁₃NO₂S]⁺• | Molecular Ion |

| 155 | [C₇H₇SO₂]⁺ | p-Toluenesulfonyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Applications in Advanced Organic Synthesis

Development of Novel Synthetic Methodologies for Heterocycles

1-(p-Toluenesulfonyl)azetidine serves as a versatile building block in the development of novel synthetic methodologies for a variety of heterocyclic compounds. Its inherent ring strain makes it an excellent substrate for ring-opening reactions, providing access to functionalized acyclic amines which can then be cyclized to form larger ring systems. researchgate.net For instance, the silver(I)-catalyzed ring-opening of this compound with various nucleophiles such as alcohols, amines, and thiols has been reported, yielding substituted acyclic amines that are precursors to other heterocycles. chemicalbook.comsigmaaldrich.com

Furthermore, methodologies have been developed for the synthesis of azetidines themselves, which in turn can be functionalized and utilized in further synthetic transformations. These methods include intramolecular cyclizations, reductions of β-lactams, and metal-catalyzed syntheses. rsc.org The development of efficient routes to substituted azetidines, including those bearing a p-toluenesulfonyl group, is crucial for their application in the synthesis of more complex heterocyclic architectures. magtech.com.cn For example, the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines has been achieved through the reduction of C-3 functionalized azetidin-2-ones. rsc.org

Utilization as a Privileged Scaffold for Strain-Driven Transformations

The significant ring strain of the four-membered azetidine (B1206935) ring in this compound is a key feature that drives its reactivity and utility in organic synthesis. researchgate.netrsc.org This inherent strain can be harnessed in "strain-release" reactions to construct more complex molecular architectures. nih.govbris.ac.uk These transformations often proceed with high efficiency and stereoselectivity, as the relief of ring strain provides a strong thermodynamic driving force.

A notable application of this principle is the use of azabicyclo[1.1.0]butane, a related strained bicyclic amine, in a multicomponent strain-release-driven anion relay sequence to produce substituted azetidines. nih.govbris.ac.uk This strategy leverages the rapid ring-opening of the strained bicyclic system to drive the reaction forward. Similarly, the inherent strain of the azetidine ring in this compound makes it a prime candidate for similar strain-release-driven transformations, such as the synthesis of spirocyclic azetidines. bris.ac.uk The rigidity and three-dimensionality of the resulting spirocycles are highly desirable features in medicinal chemistry. bris.ac.uk

The reactivity of azetidines, driven by this ring strain, allows for their use in ring expansion reactions to form larger heterocycles like pyrrolidines and piperidines. rsc.org For example, functionalized piperidin-4-ones have been synthesized via the ring expansion-oxidation of corresponding azetidines. rsc.org

Synthesis of Polymeric Architectures

This compound and its derivatives are valuable monomers for the synthesis of specialized polymeric architectures through ring-opening polymerization. The anionic ring-opening copolymerization of N-(p-tolylsulfonyl)azetidine (pTsAzet) with N-(o-tolylsulfonyl)azetidine (oTsAzet) has been shown to produce statistical copolymers with controlled molecular weights and narrow dispersities. nih.gov This "living" polymerization allows for the precise synthesis of poly(sulfonylazetidine). nih.gov

A significant outcome of this research is the production of linear poly(trimethylenimine) (LPTMI). nih.gov This is achieved by the reductive removal of the tosyl groups from the poly(pTsAzet-co-oTsAzet) copolymer. nih.gov This method represents the first route to LPTMI with controlled molecular weight and low dispersity. nih.gov

Furthermore, the polymerization kinetics of sulfonylazetidines facilitate the synthesis of block copolymers. nih.gov For instance, a block copolymer, p(pTsMAz)-b-p(pTsAzet-co-oTsAzet), was synthesized by the sequential polymerization of N-p-toluenesulfonyl-2-methylaziridine (pTsMAz) followed by the copolymerization of pTsAzet and oTsAzet. nih.gov The ability to create such well-defined block copolymers opens up possibilities for new materials with tailored properties.

| Monomer | Polymerization Method | Resulting Polymer | Key Feature |

| N-(p-tolylsulfonyl)azetidine (pTsAzet) and N-(o-tolylsulfonyl)azetidine (oTsAzet) | Anionic ring-opening copolymerization | Poly(pTsAzet-co-oTsAzet) | Living polymerization, controlled molecular weight |

| Poly(pTsAzet-co-oTsAzet) | Reductive detosylation | Linear poly(trimethylenimine) (LPTMI) | First route to LPTMI with controlled properties |

| pTsAzet, oTsAzet, and N-p-toluenesulfonyl-2-methylaziridine (pTsMAz) | Sequential anionic ring-opening polymerization | p(pTsMAz)-b-p(pTsAzet-co-oTsAzet) | Synthesis of a block copolymer |

Access to Diverse and Highly Functionalized Heterocyclic Systems

This compound is a key starting material for accessing a wide array of diverse and highly functionalized heterocyclic systems. Its ability to undergo ring-opening and ring-expansion reactions makes it a versatile synthon in heterocyclic chemistry. researchgate.netrsc.org The tosyl group can act as a protecting group for the nitrogen atom, which can be removed at a later stage to allow for further functionalization.

The photochemical Norrish-Yang cyclization of α-aminoacetophenones can produce highly strained azetidinols, which can then undergo ring-opening to synthesize highly functionalized dioxolanes and 3-amino-1,2-diols. nih.gov While this example doesn't directly start with this compound, it highlights the utility of the azetidine core, which is often protected with a tosyl group, in accessing complex heterocyclic systems. The choice of the protecting group on the nitrogen is critical for the success of these multi-step processes. nih.gov

Furthermore, the development of multicomponent reactions involving strained azetidine precursors allows for the modular synthesis of a diverse library of functionalized azetidines. nih.govbris.ac.uk These methods provide rapid access to a variety of substituted azetidines that can serve as intermediates for the synthesis of other heterocyclic compounds. The ability to vary multiple components in these reactions allows for the generation of significant molecular diversity from a common scaffold.

| Starting Material/Precursor | Reaction Type | Resulting Heterocyclic System | Key Feature |

| α-Aminoacetophenones | Photochemical Norrish-Yang cyclization and ring-opening | Dioxolanes and 3-amino-1,2-diols | Build and release of molecular strain |

| Azabicyclo[1.1.0]butyl-lithium and electrophiles | Multicomponent strain-release-driven anion relay | Functionalized azetidines | Modular synthesis for compound library generation |

| Functionalized azetidines | Ring expansion-oxidation | Functionalized piperidin-4-ones | Access to larger heterocyclic rings |

Medicinal Chemistry and Biological Relevance of Azetidine Derivatives

Azetidine (B1206935) as a Biologically Active Scaffold in Drug Design

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a valuable and privileged scaffold in medicinal chemistry and drug discovery. researchgate.netnih.gov Despite the inherent ring strain of approximately 25 kcal/mol, the azetidine moiety possesses a unique combination of molecular rigidity and satisfactory chemical stability, which allows it to serve as a versatile structural motif in biologically active compounds. researchgate.net This structural rigidity is a desirable characteristic in drug design as it reduces the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets due to a decrease in the entropy of binding. nih.gov

Incorporating the azetidine scaffold into molecules can impart a range of desirable pharmaceutical properties. researchgate.net It has been shown to improve metabolic stability, enhance solubility, and increase the fraction of sp3 carbons, a feature often correlated with success in drug development. researchgate.net Furthermore, azetidines can act as bioisosteres for other common cyclic systems, such as morpholine and piperazine, as well as acyclic functionalities like gem-dimethyl groups. researchgate.nettcichemicals.com This bioisosteric replacement allows medicinal chemists to access novel chemical space and modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. researchgate.netacs.org The growing appreciation of these favorable properties has led to the increased utilization of azetidine-containing building blocks in drug discovery programs. nih.gov

Influence of the Tosyl Group on Pharmacological Properties and Target Interaction

The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), plays a significant, albeit often indirect, role in the development of pharmacologically active azetidine derivatives. The tosyl group is frequently employed as a protecting group for the nitrogen atom of the azetidine ring during multi-step organic synthesis. wikipedia.org As a sulfonamide, the N-tosyl bond is exceptionally stable, protecting the amine functionality from unwanted reactions while other parts of the molecule are being modified. wikipedia.org This stability allows for a wide range of chemical transformations to be performed on the azetidine scaffold. nih.gov

Furthermore, the tosyl group functions as an excellent activating group. researchgate.net For instance, N-tosylaziridines can be used as precursors in ring-expansion reactions to form N-tosylazetidines. medwinpublishers.com In other synthetic strategies, the tosyl group facilitates intramolecular cyclization to form the azetidine ring. nih.govfrontiersin.org While crucial for synthesis, the tosyl group is often removed in the final stages of drug synthesis to yield the free amine or to allow for the introduction of other functional groups designed to interact with the biological target. medwinpublishers.com

Direct evidence of the tosyl group itself contributing to the pharmacological activity or target interaction of the final azetidine-containing drug is not extensively documented. Its primary role is to enable the synthesis of complex, densely functionalized azetidines that possess the desired biological activity. nih.govrsc.org By facilitating the construction of specific stereochemistries and substitution patterns, the tosyl group indirectly influences the ultimate pharmacological profile of the molecule. researchgate.netmedwinpublishers.com In some contexts, tosyl groups are used in medicinal chemistry to modify pharmacophores to improve efficacy or adjust lipophilicity, but in the case of many bioactive azetidines, it serves principally as a synthetic tool. reference.com

Exploration in Drug Discovery Programs

The unique structural and physicochemical properties of the azetidine ring have led to its extensive exploration in modern drug discovery programs. nih.govnih.gov This once-underutilized scaffold is now recognized for its potential to create three-dimensional molecules with improved drug-like properties. researchgate.nettcichemicals.com At least seven approved drugs contain an azetidine moiety, and numerous other azetidine-containing candidates are in various stages of clinical trials, highlighting the successful translation of this scaffold from a synthetic curiosity to a clinically relevant pharmacophore. nih.gov

The incorporation of azetidines is a strategy employed to develop novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles. nih.gov For example, replacing a more flexible piperidine ring with a rigid azetidine scaffold has been explored to create conformationally constrained analogs of existing drugs. rsc.org This strategy can lead to enhanced binding to the target protein and improved biological activity. Drug discovery campaigns at major pharmaceutical companies have successfully developed practical, scalable syntheses for a variety of substituted azetidines, making this scaffold more accessible for library synthesis and lead optimization. nih.gov The demonstrated success of azetidine-containing compounds, such as the Janus kinase (JAK) inhibitor Tofacitinib, continues to spur interest in harnessing this four-membered ring for a wide range of therapeutic targets, including central nervous system disorders, infectious diseases, and oncology. nih.gov

Broad Spectrum of Biological Activities of Azetidine-Containing Compounds

Compounds featuring the azetidine scaffold have been shown to exhibit an impressively broad and diverse range of pharmacological activities. nih.gov This versatility has drawn significant attention from medicinal chemists, leading to the synthesis and evaluation of numerous azetidine derivatives against various diseases. The activities reported for this class of compounds span a wide therapeutic spectrum, including antibacterial, antiviral, anticancer, antitubercular, anti-inflammatory, and analgesic properties, as well as utility in treating central nervous system disorders. nih.govresearchgate.net

Azetidine derivatives have shown significant promise as antimicrobial agents. The most famous azetidine-containing compounds are the β-lactam antibiotics (azetidin-2-ones), such as penicillins and cephalosporins. jmchemsci.com Beyond the β-lactams, other azetidine derivatives have been developed that exhibit potent antibacterial activity. For example, certain substituted nitroazetidines have demonstrated high potency against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL. nih.gov Fluoroquinolone derivatives incorporating an azetidine moiety have also shown good activity against methicillin-resistant S. aureus (MRSA). researchgate.net

In the antiviral domain, azetidine-containing compounds have also been identified as effective agents. nih.gov For instance, recently developed azetidine compounds displayed potent antiviral activity against both herpes simplex virus-1 (HSV-1) and herpes simplex virus-2 (HSV-2) with 50% effective concentration (EC50) values below 100 nM. bioworld.com While some phenyl azetidine-2-one sulphonyl derivatives showed only weak activity against a panel of viruses including Human Coronavirus (229E) and Influenza B, the continued exploration of this scaffold holds potential for the discovery of novel antiviral therapies. nih.gov

| Compound Class/Name | Activity Type | Target Organism/Virus | Measured Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|---|

| 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine | Antibacterial | Gram-positive bacteria (e.g., S. aureus, E. faecalis) | 4 µg/mL | nih.gov |

| Fluoroquinolone-azetidine derivative (6i) | Antibacterial | Methicillin-resistant S. aureus (MRSA) | 0.25–16.00 μg/mL | researchgate.net |

| Phenyl azetidine-2-one sulphonyl derivatives (5d, 5e, 5f, 5h, 5i, 5j) | Antibacterial | Various bacteria | Similar or better than ampicillin | nih.gov |

| Assembly Biosciences Compound 1 | Antiviral | Herpes Simplex Virus-1 (HSV-1) | <100 nM | bioworld.com |

| Assembly Biosciences Compound 1 | Antiviral | Herpes Simplex Virus-2 (HSV-2) | <100 nM | bioworld.com |

The development of azetidine-containing compounds as anticancer agents is an area of intense research. nih.gov These derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines through diverse mechanisms of action. A notable example involves analogues of TZT-1027, a dolastatin 10 derivative, where incorporating a 3-aryl-azetidine moiety resulted in compounds with excellent antiproliferative activities. mdpi.com The most potent of these analogues exhibited 50% inhibitory concentration (IC50) values in the low nanomolar range (2.1-2.2 nM) against A549 lung cancer and HCT116 colon cancer cell lines. mdpi.com

Other research programs have identified azetidine amides as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a validated anticancer target. nih.gov Certain azetidine-based STAT3 inhibitors displayed IC50 values for inhibiting STAT3 DNA-binding activity as low as 0.38 µM and effectively suppressed the growth of triple-negative breast cancer cells. nih.gov Additionally, novel azetidine derivatives have been tested against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, showing potent, concentration-dependent growth inhibition with IC50 values of 13.5 µg/mL and 10 µg/mL, respectively, for the most active compound. researchgate.net

| Compound Class/Name | Cancer Cell Line | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|

| TZT-1027 analogue (1a) | A549 (Lung) | 2.2 nM | mdpi.com |

| TZT-1027 analogue (1a) | HCT116 (Colon) | 2.1 nM | mdpi.com |

| Azetidine-based STAT3 Inhibitor (H182) | STAT3 DNA-binding | 0.38 µM | nih.gov |

| Azetidine derivative (8a) | HepG2 (Liver) | 13.5 µg/mL | researchgate.net |

| Azetidine derivative (8a) | MCF-7 (Breast) | 10 µg/mL | researchgate.net |

| 1,3,4-oxadiazole-azetidin-2-one derivative (AZ-5) | MCF-7 (Breast) | High efficacy (% inhibition 89-94%) | nih.gov |

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains. nih.govacs.org Azetidine derivatives have recently been identified as a promising new class of antitubercular agents. nih.govacs.org In a whole-cell phenotypic screen, a series of azetidines, termed BGAz, were discovered to have potent bactericidal activity against both drug-sensitive and MDR strains of M. tuberculosis, with MIC99 values often below 10 µM. nih.govacs.org

Further studies on these compounds revealed that they inhibit the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell envelope. nih.govacs.org Specific derivatives, such as BGAz-003 and BGAz-004, inhibited the growth of M. tuberculosis H37Rv with an MIC of 3.3 µM. nih.gov Other azetidin-2-one analogues have also demonstrated moderate to good antitubercular activity, with two compounds exhibiting MIC values of 1.56 and 0.78 µg/mL against the Mtb H37Rv strain. medwinpublishers.comnih.gov These findings highlight the potential of the azetidine scaffold in the development of new chemotherapies to combat tuberculosis. nih.gov

| Compound Series/Name | Target Organism | Measured Activity (MIC) | Reference |

|---|---|---|---|

| BGAz-002 | M. tuberculosis H37Rv | 6.2 µM | nih.gov |

| BGAz-003 | M. tuberculosis H37Rv | 3.3 µM | nih.gov |

| BGAz-004 | M. tuberculosis H37Rv | 3.3 µM | nih.gov |

| BGAz-005 | M. tuberculosis H37Rv | 7.2 µM | nih.gov |

| Azetidin-2-one analogue (4f) | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| Azetidin-2-one analogue (4g) | M. tuberculosis H37Rv | 0.78 µg/mL | nih.gov |

Application in Peptidomimetics and as Non-Natural Amino Acid Surrogates

The design of peptidomimetics, compounds that mimic the structure and function of natural peptides, is a pivotal strategy in drug discovery to overcome the inherent limitations of peptides, such as poor stability and low bioavailability. nih.gov The incorporation of conformationally constrained non-natural amino acids is a key approach in this field. Azetidine-containing amino acids are particularly valuable as they introduce rigidity into the peptide backbone, thereby pre-organizing the molecule into a bioactive conformation and potentially enhancing binding affinity and selectivity for its biological target. lifechemicals.com

1-(p-Toluenesulfonyl)azetidine is a versatile precursor for the synthesis of various azetidine-based amino acids. The tosyl group provides a stable protecting group that can be removed under specific conditions later in the synthetic sequence. The synthesis of these non-natural amino acids often involves the functionalization of the azetidine ring at the 2- or 3-position. For instance, α-lithiated N-Boc-2-arylazetidines, which can be conceptually derived from N-protected azetidines, have been shown to undergo regioselective functionalization, leading to novel azetidine-based peptidomimetics. nih.gov

The introduction of an azetidine ring within a peptide sequence can act as a turn-inducing element, facilitating the synthesis of small to medium-sized cyclic peptides. nih.govresearchgate.netljmu.ac.uk These cyclic structures often exhibit improved metabolic stability and cell permeability compared to their linear counterparts. Research has demonstrated that the inclusion of a 3-aminoazetidine (3-AAz) subunit, which can be synthesized from precursors like this compound, significantly improves the efficiency of macrocyclization for tetra-, penta-, and hexapeptides. nih.govresearchgate.netljmu.ac.uk

A key advantage of using N-tosyl protected azetidine derivatives is the ability for late-stage functionalization. After incorporation into a peptide and cyclization, the protecting group on the azetidine nitrogen can be removed to allow for further modifications, such as the attachment of imaging agents or other functional moieties. nih.govresearchgate.netljmu.ac.uk This approach enables the creation of diverse peptide libraries with tailored properties.

Table 1: Examples of Azetidine-Based Non-Natural Amino Acid Surrogates

| Azetidine Derivative | Application in Peptidomimetics | Key Synthetic Precursor |

| 3-Aminoazetidine (3-AAz) | Turn-inducing element for cyclic peptide synthesis. nih.govresearchgate.netljmu.ac.uk | N-protected 3-functionalized azetidine |

| 2-Arylazetidines | Building blocks for constrained peptidomimetics. nih.gov | N-protected 2-arylazetidines |

| Azetidine-2-carboxylic acid | Proline analogue in peptide structures. | This compound-2-carbonitrile |

Development of Central Nervous System (CNS)-Focused Lead-Like Libraries

The development of drugs targeting the central nervous system is particularly challenging due to the stringent requirements for crossing the blood-brain barrier (BBB). Molecules intended for CNS activity must possess a specific set of physicochemical properties, including low molecular weight, limited polar surface area, and appropriate lipophilicity. Diversity-oriented synthesis (DOS) has emerged as a powerful strategy to generate novel molecular scaffolds with CNS-like properties.

Azetidine-based scaffolds have been successfully utilized in the creation of CNS-focused lead-like libraries. The rigid three-dimensional nature of the azetidine ring is advantageous for exploring new chemical space and creating molecules with well-defined shapes that can interact specifically with CNS targets.

In one notable study, a densely functionalized azetidine ring system was used to generate a diverse collection of fused, bridged, and spirocyclic compounds. The synthesis of these complex scaffolds often begins with simpler, appropriately protected azetidine building blocks. The resulting library of compounds was evaluated for its physicochemical and pharmacokinetic properties to assess its suitability for CNS drug discovery.

The in vitro data for a representative set of these azetidine-based compounds demonstrated favorable properties for CNS penetration.

Table 2: Physicochemical Properties of Representative Azetidine-Based Scaffolds for CNS Libraries

| Property | Average Value | Desired CNS Range |

| Molecular Weight (MW) | 350 | < 450 |

| LogP | 2.5 | 1 - 4 |

| Topological Polar Surface Area (TPSA) | 60 Ų | < 90 Ų |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 |

| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 7 |

| Rotatable Bonds | 5 | ≤ 8 |

Furthermore, a solid-phase synthesis approach was employed to create a large library of 1,976 spirocyclic azetidines. In silico analysis of this library confirmed that the physicochemical properties of its members fall within the preferred range for CNS compounds. The application of a CNS multiparameter optimization (MPO) algorithm revealed that a majority of the compounds in the library possessed a high desirability score, indicating a good balance of properties required for potential CNS activity.

The structural diversity of these azetidine-based libraries, when compared to existing CNS drugs, highlights their potential to yield novel therapeutic agents. The unique three-dimensional shapes conferred by the azetidine core can lead to new interactions with biological targets that are not accessible with more traditional, flatter molecules.

The synthesis of these diverse azetidine-based scaffolds often relies on the strategic use of protecting groups on the azetidine nitrogen. The tosyl group is a common choice due to its stability during various reaction conditions and its reliable removal when needed. This allows for the controlled and sequential functionalization of the azetidine ring system to build molecular complexity.

Future Perspectives and Emerging Research Directions

Advancements in Stereoselective and Enantioselective Synthesis of Azetidines

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a major focus of future research is the development of more efficient and versatile methods for the stereoselective and enantioselective synthesis of substituted azetidines. While significant progress has been made, the demand for novel, complex, and stereochemically pure azetidines for drug discovery necessitates continuous innovation.

Emerging strategies are moving beyond classical cyclization methods to harness the power of modern catalysis and strain-release functionalization. For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones, which are versatile synthetic intermediates. nih.gov Another promising approach involves the copper-catalyzed boryl allylation of azetines, which allows for the highly enantioselective creation of 2,3-disubstituted azetidines with two new stereogenic centers. nih.gov

A particularly innovative direction is the use of highly strained precursors like 1-azabicyclobutanes (ABBs). The programmed, strain-release functionalization of ABBs provides a modular and programmable route to complex, stereopure azetidines that are difficult to access through other means. chemrxiv.orgnih.govchemrxiv.org This method is amenable to parallel synthesis, enabling the rapid generation of diverse libraries of optically active azetidines for screening. chemrxiv.orgnih.gov Furthermore, lanthanide catalysis, such as the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, is being explored for regioselective and stereoselective azetidine (B1206935) ring formation. frontiersin.org

| Method | Catalyst/Reagent | Key Feature | Outcome |

| Oxidative Cyclization | Gold (I) Catalyst | Intramolecular N-H insertion into a gold carbene intermediate. nih.gov | Synthesis of chiral azetidin-3-ones. nih.gov |

| Boryl Allylation | Copper/Bisphosphine | Asymmetric difunctionalization of azetines. nih.gov | Access to chiral 2,3-disubstituted azetidines. nih.gov |

| Strain-Release Functionalization | Organometal Reagents | Modular functionalization of 1-azabicyclobutanes (ABBs). chemrxiv.org | Enantiocontrolled synthesis of diverse azetidine libraries. chemrxiv.orgnih.gov |

| Intramolecular Aminolysis | Lanthanum (III) Triflate | Regioselective ring-opening of cis-3,4-epoxy amines. frontiersin.org | Stereoselective formation of functionalized azetidines. frontiersin.org |

Development of Novel Catalytic Strategies for Efficient Functionalization and Ring Transformations

The inherent ring strain of azetidines, including N-tosylated variants like 1-(p-toluenesulfonyl)azetidine, makes them susceptible to ring-opening and expansion reactions. Future research will increasingly focus on developing novel catalytic systems to control and exploit this reactivity for the synthesis of more complex molecular architectures.

Transition-metal catalysis continues to be a fertile ground for innovation. Palladium(II)-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for constructing the azetidine ring. rsc.org For functionalization, nickel-catalyzed Suzuki cross-coupling reactions that leverage the strain release of precursors like 1-azabicyclo[1.1.0]butane are enabling the synthesis of azetidines with previously elusive all-carbon quaternary centers. nih.gov

Beyond traditional transition metals, photocatalysis is opening new reaction pathways. Iridium(III)-based photosensitizers can mediate intermolecular [2+2] photocycloaddition reactions to build the azetidine core under mild, visible-light conditions. rsc.org Organocatalysis also presents significant opportunities. For example, tertiary amines have been shown to catalyze the ring-expansion of N-tosylaziridines with nitrogen ylides to furnish 2-aroyl-N-tosylazetidines, directly producing a more complex azetidine derivative. researchgate.net The development of catalysts that can mediate novel ring transformations will remain a key objective, allowing the conversion of simple azetidines into more elaborate heterocyclic systems. nih.govnih.gov

Deeper Mechanistic Understanding of Ring Strain and its Exploitation in Reactivity

The reactivity of the azetidine ring is fundamentally governed by its significant strain energy, estimated to be around 25.2–25.4 kcal/mol. rsc.orgresearchgate.net This value positions azetidines in a chemical "sweet spot"—they are more stable and easier to handle than the highly reactive three-membered aziridines, yet significantly more reactive than the five-membered pyrrolidines. rsc.orgrsc.orgresearchwithrutgers.com A deeper, quantitative understanding of this ring strain and the factors that modulate it is a critical frontier for future research.

Future work will focus on elucidating the precise mechanisms through which this strain can be harnessed. Studies have already shown that ring strain can lead to controlled decomposition pathways, such as the acid-mediated intramolecular ring-opening of certain N-substituted azetidines. nih.govacs.orgacs.org By understanding the electronic and steric factors that trigger such reactions, chemists can design azetidine-based systems that undergo predictable transformations upon exposure to specific stimuli.

| Ring Strain Comparison | Ring-Strain Energy (kcal/mol) | Relative Stability/Reactivity |

| Aziridine (B145994) | ~26.7 - 27.7 rsc.orgresearchgate.net | Less stable, more reactive |

| Azetidine | ~25.2 - 25.4 rsc.orgresearchgate.net | Intermediate stability and reactivity |

| Pyrrolidine | ~5.4 - 5.8 rsc.orgresearchgate.net | More stable, less reactive |

| Piperidine | ~0 researchgate.net | Strain-free, stable |

Expanding the Utility of Azetidine-Based Scaffolds in Rational Drug Design

The azetidine ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry. ambeed.com Its rigid, three-dimensional structure provides a unique framework for orienting substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets. enamine.net Unlike more flexible acyclic linkers or larger rings, the conformational constraint of the azetidine ring reduces the entropic penalty upon binding. enamine.net

Future research will focus on expanding the role of azetidines as bioisosteres—substitutes for other common chemical groups. They are being used to replace larger, more lipophilic rings like piperidines or pyrrolidines to fine-tune the physicochemical properties of drug candidates, often leading to improved solubility and metabolic stability. chemrxiv.org The synthesis of diverse libraries containing fused, bridged, and spirocyclic azetidine systems is a key strategy for exploring new chemical space in drug discovery programs, particularly for challenging targets like those in the central nervous system (CNS). nih.govnih.gov

Rational drug design efforts are leveraging the azetidine core to develop treatments for a range of conditions, including neurological disorders. technologynetworks.com The ability to generate diverse collections of azetidine-based compounds with pre-optimized "drug-like" properties is accelerating the identification of new lead compounds. nih.gov The demonstrated success of N-linked heteroaryl azetidines in providing superior drug profiles compared to analogues with larger rings further underscores the growing importance of this scaffold. nih.gov

Integration of Advanced Computational and Experimental Approaches for De Novo Design of Azetidine Derivatives

The synergy between computational modeling and experimental synthesis is set to revolutionize the de novo design of azetidine derivatives. As synthesizing and testing every possible molecule is impractical, computational tools are becoming indispensable for predicting promising candidates and guiding experimental efforts, thereby saving significant time and resources. thescience.dev

A key area of advancement is the use of computational models to predict reaction outcomes. For example, researchers have successfully used computational models to predict which pairs of alkenes and oximes will react to form azetidines under photocatalytic conditions, with the predictions being subsequently validated in the lab. thescience.dev This approach allows for the rapid in silico screening of potential reactions before committing to resource-intensive experimental work.

In the context of drug design, in silico analysis is used to calculate key physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area) and pharmacokinetic parameters (e.g., blood-brain barrier penetration) for virtual libraries of azetidine derivatives. nih.gov This allows for the prioritization of scaffolds that are most likely to have favorable drug-like properties. nih.gov Furthermore, computational studies are providing crucial insights into reaction mechanisms, such as understanding the origins of regioselectivity in catalytic reactions that form azetidines. frontiersin.org This integrated computational-experimental workflow is accelerating the discovery of novel azetidines with tailored properties for specific applications, from pharmaceuticals to advanced materials. rsc.orgresearchgate.net

Q & A

Q. What experimental controls are critical when analyzing contradictory data in azetidine ring-opening kinetics?

- Baseline Controls : Monitor residual moisture (Karl Fischer titration) to exclude hydrolysis artifacts.

- Isotopic Labeling : Use D2O or 15N-labeled nucleophiles to track pathway-specific intermediates.

- In Situ Spectroscopy : Real-time IR or Raman spectroscopy identifies transient intermediates (e.g., azetidinium ions) that traditional quenching methods miss. Discrepancies in rate constants often stem from unaccounted solvent effects or competing equilibria .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent azetidine oxidation.

- Characterization : Combine X-ray crystallography (for solid-state confirmation) with solution-state NMR to address polymorphism.

- Mechanistic Probes : Use kinetic isotope effects (KIEs) and Hammett plots to distinguish between concerted and stepwise pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products